molecular formula C3HCl2F3 B1295224 1,1-Dichloro-3,3,3-trifluoropropene CAS No. 460-70-8

1,1-Dichloro-3,3,3-trifluoropropene

Cat. No. B1295224
M. Wt: 164.94 g/mol
InChI Key: ISCYUDAHBJMFNT-UHFFFAOYSA-N
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Patent
US06066769

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,1,1,3,3-pentachloro-3-fluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1,1,3-trichloro-1,3,3-trifluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
1,1,3-trichloro-3,3-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3,3,3-trichloro-1,1-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(Cl)Cl
Step Two
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(Cl)Cl)(F)Cl
Step Three
Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(Cl)Cl)Cl
Step Four
Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(Cl)(Cl)Cl)F
Step Five
Name
1,1,1,3,3-pentachloro-3-fluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(Cl)Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)F)(F)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)F)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)F)(Cl)Cl
Step Eleven
Name
1,1,3-trichloro-1,3,3-trifluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(F)Cl
Step Twelve
Name
1,1,3-trichloro-3,3-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)Cl)Cl
Step Thirteen
Name
3,3,3-trichloro-1,1-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C(F)F)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fluorinated saturated and olefinic compounds formed

Outcomes

Product
Name
Type
product
Smiles
ClC(CC(F)(F)F)(F)F
Name
Type
product
Smiles
FC(=CC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06066769

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,1,1,3,3-pentachloro-3-fluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1,1,3-trichloro-1,3,3-trifluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
1,1,3-trichloro-3,3-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3,3,3-trichloro-1,1-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5].ClC(Cl)(F)CC(F)(F)[F:13].ClC(F)(F)CC(Cl)(F)F.ClC(Cl)=CC(F)(F)F.ClC(Cl)(Cl)CC(F)(F)F.ClC(Cl)(F)CC(Cl)(F)F.ClC(Cl)=CC(Cl)(F)F.ClC(Cl)(Cl)C=C(F)F.ClC(Cl)(Cl)CC(Cl)(F)F.ClC(Cl)(F)CC(Cl)(Cl)F.ClC(Cl)=CC(Cl)(Cl)F.ClC(F)=CC(Cl)(Cl)Cl.ClC(Cl)(Cl)CC(Cl)(Cl)F>>[Cl:1][C:2]([F:13])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:13][C:2]([F:8])=[CH:3][C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(Cl)Cl
Step Two
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(Cl)Cl)(F)Cl
Step Three
Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(Cl)Cl)Cl
Step Four
Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(Cl)(Cl)Cl)F
Step Five
Name
1,1,1,3,3-pentachloro-3-fluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(Cl)Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)F)(F)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)F)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)F)(Cl)Cl
Step Eleven
Name
1,1,3-trichloro-1,3,3-trifluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(F)(F)Cl)(F)Cl
Step Twelve
Name
1,1,3-trichloro-3,3-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC(F)(F)Cl)Cl
Step Thirteen
Name
3,3,3-trichloro-1,1-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C(F)F)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fluorinated saturated and olefinic compounds formed

Outcomes

Product
Name
Type
product
Smiles
ClC(CC(F)(F)F)(F)F
Name
Type
product
Smiles
FC(=CC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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